molecular formula C11H17N3O2 B1468085 2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 1247926-22-2

2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No. B1468085
CAS RN: 1247926-22-2
M. Wt: 223.27 g/mol
InChI Key: AGASJRYXPRBZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyrrolidine ring, the oxygen in the furan ring, and the amine and acetamide groups would all contribute to the compound’s overall structure and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amine group could act as a base or nucleophile, the acetamide group could undergo hydrolysis, and the furan ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Organic Electronics and Photovoltaics

The furan moiety within the compound structure suggests potential applications in organic electronics, particularly in the development of low band gap polymer semiconductors. These semiconductors can be used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The presence of furan, which acts as an acceptor moiety, allows for the creation of donor-acceptor copolymers when alternated with other donor comonomer blocks. This can lead to materials with desirable optical and electrochemical properties, such as band gaps in the range of 1.55–1.64 eV, which are suitable for light absorption in OPV devices .

Chemical Synthesis of Polysubstituted Furans

Polysubstituted furans are important in various chemical syntheses due to their presence in natural products and biological compounds. The compound could be utilized in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates. This process involves a sequence of reactions that can yield structurally diverse furans, which are valuable intermediates in organic synthesis .

In Vitro Diagnostics (IVD)

The compound’s structure indicates potential use in the field of in vitro diagnostics. It could serve as a standard or control substance in the development of diagnostic assays, particularly in point-of-care testing technologies. Its stability and reactivity could make it suitable for use in assays that require precise calibration and control .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c12-9-3-4-14(7-9)8-11(15)13-6-10-2-1-5-16-10/h1-2,5,9H,3-4,6-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGASJRYXPRBZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide
Reactant of Route 6
2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.